3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide
Overview
Description
3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide is a useful research compound. Its molecular formula is C16H15FN2O3 and its molecular weight is 302.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.10667051 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme c-Met kinase. This interaction involves the binding of the compound to the active site of the enzyme, leading to inhibition of its kinase activity . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways . These interactions are crucial for modulating cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. This is primarily achieved through the inhibition of c-Met kinase, which plays a pivotal role in cell growth and survival . Furthermore, this compound affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, the inhibition of the Ras/MAPK pathway results in reduced cell proliferation, while the modulation of the PI3K/Akt pathway influences cell survival and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. The compound binds to the active site of c-Met kinase, leading to the inhibition of its kinase activity . This binding interaction is facilitated by the fluorophenoxy and propanoyl groups, which enhance the affinity of the compound for the enzyme. In addition to enzyme inhibition, this compound also modulates gene expression by affecting transcription factors and other regulatory proteins. This results in changes in the expression of genes involved in cell proliferation, survival, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with the compound’s mechanism of action and its interactions with cellular signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications. Additionally, threshold effects have been noted, where a minimum effective dose is required to achieve significant inhibition of tumor growth .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of this compound also influence metabolic flux and the levels of certain metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake into cells . Once inside the cells, this compound binds to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which affects its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cell signaling pathways . Additionally, this compound is targeted to specific subcellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects .
Properties
IUPAC Name |
3-[2-(4-fluorophenoxy)propanoylamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-10(22-14-7-5-12(17)6-8-14)16(21)19-13-4-2-3-11(9-13)15(18)20/h2-10H,1H3,(H2,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPOBJNUBJQANO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)N)OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.